3,3'-Diiodothyronine

Pharmacokinetics Endocrinology Clinical Chemistry

3,3'-Diiodothyronine (3,3'-T2) is the definitive probe for dissecting non-genomic thyroid hormone pathways. With negligible nuclear receptor affinity, it uniquely enables isolation of rapid mitochondrial mechanisms—including cytochrome c oxidase activation and muscle-specific oxidative capacity—without genomic interference. Crucially, it differs from isomer 3,5-T2 in albumin-preferential protein binding, mitochondrial targeting, and tissue-specific potency, mandating high-purity reference standards for LC-MS/MS differentiation. Ideal for hepatic clearance assays, ex vivo liver perfusion studies, and metabolic disorder modeling.

Molecular Formula C15H13I2NO4
Molecular Weight 525.08 g/mol
CAS No. 70-40-6
Cat. No. B1196669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diiodothyronine
CAS70-40-6
Synonyms3,3'-diiodothyronine
3,3'-diiodothyronine, (DL)-isomer
3,3'-diiodothyronine, (L)-isomer
3,3'-diiodothyronine, (L)-isomer, 125I-labeled
3,3'-T2
Molecular FormulaC15H13I2NO4
Molecular Weight525.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
InChIInChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1
InChIKeyCPCJBZABTUOGNM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Diiodothyronine (T2, CAS 70-40-6) Procurement Guide: Core Properties & Scientific Context


3,3'-Diiodothyronine (3,3'-T2) is an endogenous iodothyronine metabolite derived from the inner ring deiodination of 3,3',5-triiodothyronine (T3) and 3,3',5'-triiodothyronine (rT3) [1]. It possesses the molecular formula C15H13I2NO4 and a molecular weight of 525.08 g/mol [2]. Historically considered an inactive catabolite, 3,3'-T2 is now recognized to exert distinct, rapid non-genomic metabolic effects, including stimulation of cytochrome c oxidase activity and modulation of energy homeostasis, via mechanisms independent of canonical thyroid hormone receptors [3].

Why 3,3'-Diiodothyronine (CAS 70-40-6) Cannot Be Replaced with Other Diiodothyronines (3,5-T2 or 3',5'-T2)


Despite being isomeric diiodothyronines, 3,3'-T2 exhibits profoundly different protein binding distribution, tissue-specific activity, and mitochondrial targeting compared to its analog 3,5-diiodothyronine (3,5-T2) and other metabolites like 3',5'-diiodothyronine (3',5'-T2) [1]. In humans, 3,3'-T2 is predominantly bound to albumin, contrasting sharply with the thyroxine-binding globulin (TBG) preference of T4 and T3, which influences its pharmacokinetics and bioavailability [1]. Critically, 3,3'-T2 and 3,5-T2 exhibit non-redundant mechanisms of action at the mitochondrial level [2] and divergent tissue-specific potency in vivo [3]. Furthermore, distinct analytical methods are required to differentiate these isomers due to their identical mass, precluding simple substitution in quantitative studies [4].

Quantitative Differentiation Evidence for 3,3'-Diiodothyronine (3,3'-T2) vs. Key Analogs


Distinct Plasma Protein Binding Profile: 3,3'-T2 Prefers Albumin, T4/T3 Prefer TBG

In a 2022 radioligand binding study, the distribution and affinity of 3,3'-T2 to thyroid hormone distributor proteins (THDP) was directly compared to T4 and T3. 3,3'-T2 was found to be predominantly bound to albumin, in stark contrast to T3 and T4, which are predominantly bound to TBG [1]. This fundamental difference in carrier protein preference dictates its distinct pharmacokinetic profile and tissue availability.

Pharmacokinetics Endocrinology Clinical Chemistry

100-Fold Lower Binding Affinity for Transthyretin (TTR) vs. T4

X-ray crystallography and binding studies reveal that 3,3'-T2 binds to human serum transthyretin (TTR) with an affinity approximately 100-fold lower than that of thyroxine (T4) [1]. This is attributed to the absence of the second pair of iodine atoms, which prevents key stabilizing interactions within the TTR channel. Consequently, 3,3'-T2 is bound 3.5 Å deeper and in a different orientation than T4, engaging a distinct set of halogen binding sites [1].

Structural Biology Protein-Ligand Interaction Pharmacology

Unique Mitochondrial Binding Site Specificity vs. 3,5-T2 and rT3

Specific binding sites for 3,3'-T2 were identified on osmotically treated rat liver mitochondria, with an apparent association constant (Ka) of 0.5 × 10^8 M^-1 and a binding capacity of 2.4 pmol/mg protein [1]. Competition studies established a clear binding specificity hierarchy of 3,3'-T2 > 3,5-T2 > rT3, with T3, T4, and other analogs showing negligible competition [1]. This demonstrates a distinct mitochondrial binding site not shared by 3,5-T2.

Mitochondrial Biology Receptor Pharmacology Energy Metabolism

Superior Calorigenic Effect in Skeletal Muscle vs. T3

In a direct in vivo comparison in hypothyroid rats, 3,3'-T2 (10 μg/100g BW) induced a 63% increase in cytochrome oxidase activity in skeletal muscle, whereas T3 produced a smaller, non-significant effect in this tissue. Conversely, T3's greatest effect was on the liver (+60%) [1]. This indicates a pronounced, tissue-specific action of 3,3'-T2 that is not mimicked by T3 at any tested dose.

In Vivo Pharmacology Metabolism Endocrinology

Distinct Hepatic Metabolism: Net Extraction vs. Production

Human in vivo arteriovenous difference studies reveal organ-specific handling of diiodothyronines. The liver exhibits net hepatic extraction of 3,3'-T2 (plasma levels reduced from 1.75 +/- 0.40 to 1.09 +/- 0.40 nM), indicating its role as a major site of degradation [1]. This contrasts with the renal handling of 3',5'-T2, where the kidney acts as a site of net production [1]. This underscores the unique metabolic fate of each isomer.

Organ Physiology Hepatology Nephrology Endocrinology

Optimal Research and Industrial Applications for 3,3'-Diiodothyronine (3,3'-T2)


Investigating Non-Canonical, Non-Genomic Thyroid Hormone Signaling

Due to its negligible affinity for classical nuclear thyroid hormone receptors [1], 3,3'-T2 is the ideal probe for isolating and studying rapid, non-genomic actions of thyroid hormone metabolites. Its distinct mitochondrial binding site [2] and its ability to stimulate cytochrome c oxidase activity directly in vitro [3] make it a superior tool for delineating receptor-independent pathways from those mediated by T3-bound nuclear receptors.

In Vivo and In Vitro Studies of Skeletal Muscle Thermogenesis and Metabolism

In preclinical models, 3,3'-T2 demonstrates a unique and potent ability to stimulate oxidative capacity in skeletal muscle, an effect not replicated by T3 [4]. This makes it the compound of choice for researchers focused on muscle-specific energy expenditure, metabolic regulation, and the development of therapeutics targeting muscle wasting or metabolic disorders without the confounding cardiac effects sometimes associated with T3.

Development of Isomer-Specific Analytical Reference Standards

Given that 3,3'-T2 and 3,5-T2 have identical molecular weights and cannot be distinguished by simple mass spectrometry, highly pure 3,3'-T2 is essential as a reference standard for developing and validating tandem mass spectrometry (MS/MS) or liquid chromatography (LC-MS/MS) methods for their differentiation and quantification in complex biological matrices [5].

Hepatic Metabolism and Organ-Specific Clearance Studies

As human studies confirm that the liver is a primary site for the net extraction and degradation of 3,3'-T2 [6], this compound is the specific substrate required for ex vivo liver perfusion studies, in vitro hepatocyte clearance assays, or in vivo studies aimed at quantifying hepatic metabolic function and its role in thyroid hormone homeostasis.

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